molecular formula C20H18O5S B12304280 Methylsulfinylwarfarin CAS No. 89434-45-7

Methylsulfinylwarfarin

Cat. No.: B12304280
CAS No.: 89434-45-7
M. Wt: 370.4 g/mol
InChI Key: AQJSRROQSBLBDW-UHFFFAOYSA-N
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Description

Methylsulfinylwarfarin is a chemical compound known for its anticoagulant properties. It is a derivative of warfarin, a widely used anticoagulant medication. This compound is characterized by the presence of a methylsulfinyl group attached to the warfarin structure, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylsulfinylwarfarin involves several key steps:

    Reaction of 4-methylthiobenzaldehyde with acetone: This reaction yields E-4-methylmercaptophenyl-3-buten-2-one with a 90% yield.

    Oxidation: The product is then oxidized using sodium periodate to form the sulfoxide without forming any sulfone byproducts, achieving a 55% yield.

    Reaction with 4-hydroxycoumarin: The sulfoxide reacts with 4-hydroxycoumarin at 140°C without a solvent to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methylsulfinylwarfarin undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced back to its thiol form.

    Substitution: Various substituents can be introduced at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Sodium periodate is commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted warfarin derivatives.

Scientific Research Applications

Methylsulfinylwarfarin has a wide range of applications in scientific research:

Mechanism of Action

Methylsulfinylwarfarin exerts its effects by inhibiting the synthesis of vitamin K-dependent clotting factors. It acts on the enzyme vitamin K epoxide reductase, preventing the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the levels of active clotting factors, thereby exerting its anticoagulant effect .

Comparison with Similar Compounds

    Warfarin: The parent compound, widely used as an anticoagulant.

    Heparin: Another anticoagulant with a different mechanism of action.

    Direct Oral Anticoagulants (DOACs): A newer class of anticoagulants with different pharmacological profiles.

Comparison:

This compound stands out due to its unique structural modifications, which may offer advantages in terms of efficacy and safety profiles compared to other anticoagulants.

Properties

CAS No.

89434-45-7

Molecular Formula

C20H18O5S

Molecular Weight

370.4 g/mol

IUPAC Name

4-hydroxy-3-[1-(4-methylsulfinylphenyl)-3-oxobutyl]chromen-2-one

InChI

InChI=1S/C20H18O5S/c1-12(21)11-16(13-7-9-14(10-8-13)26(2)24)18-19(22)15-5-3-4-6-17(15)25-20(18)23/h3-10,16,22H,11H2,1-2H3

InChI Key

AQJSRROQSBLBDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)S(=O)C)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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